1-isocyanato-2-methanesulfonylbenzene
Description
1-isocyanato-2-methanesulfonylbenzene is an aromatic compound featuring a benzene ring substituted with an isocyanate (-NCO) group at position 1 and a methanesulfonyl (-SO₂CH₃) group at position 2. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the benzene ring and the reactivity of the isocyanate moiety. This compound is primarily utilized in polymer chemistry, particularly in the synthesis of polyurethanes and specialty resins, where the electron-withdrawing sulfonyl group enhances the electrophilicity of the isocyanate, accelerating reactions with nucleophiles like alcohols or amines . Its molecular formula is C₈H₇NO₃S, with a molecular weight of 197.21 g/mol. Limited data on its physical properties (e.g., melting point, solubility) are available in open literature, but its structural features suggest moderate polarity and solubility in polar aprotic solvents like dimethylformamide (DMF) or acetone.
Properties
CAS No. |
167951-56-6 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isocyanato-2-methanesulfonylbenzene is typically synthesized through the reaction of tosyl chloride with sodium azide, followed by the Curtius rearrangement . The reaction conditions involve heating the mixture to induce the rearrangement, resulting in the formation of the isocyanate group.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgenation of amines . This process includes treating the amine with phosgene to form the isocyanate. Due to the hazardous nature of phosgene, special precautions are required during this process .
Chemical Reactions Analysis
Types of Reactions
1-isocyanato-2-methanesulfonylbenzene undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethanes under mild conditions.
Amines: Reacts with amines to form ureas, typically under ambient conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Scientific Research Applications
1-isocyanato-2-methanesulfonylbenzene is used in various scientific research applications, including:
Organic Synthesis: Used as a building block for the preparation of a wide range of functionalized molecules.
Polyurethane Production: Utilized in the synthesis of polyurethanes, which are versatile polymers used in coatings, adhesives, and insulation.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of 1-isocyanato-2-methanesulfonylbenzene, it is compared below with structurally related compounds, focusing on electronic effects, reactivity, and applications.
Table 1: Structural and Electronic Comparison
| Compound | Backbone | Substituent Group | Electronic Effect of Substituent | Reactivity (vs. Nucleophiles) |
|---|---|---|---|---|
| This compound | Benzene | Methanesulfonyl (-SO₂CH₃) | Strong electron-withdrawing | High (activated isocyanate) |
| 1-isocyanato-2-nitrobenzene | Benzene | Nitro (-NO₂) | Strong electron-withdrawing | High (similar activation) |
| 1-isocyanato-4-methylbenzene | Benzene | Methyl (-CH₃) | Electron-donating | Moderate (deactivated) |
| 1-isocyanato-2-(methylsulfanyl)ethane | Ethane | Methylsulfanyl (-SCH₃) | Electron-donating (weak) | Low (aliphatic backbone) |
Key Comparisons:
Electron-Withdrawing vs. Electron-Donating Groups
- The methanesulfonyl and nitro groups in this compound and 1-isocyanato-2-nitrobenzene, respectively, create electron-deficient aromatic systems, increasing the electrophilicity of the isocyanate group. This enhances their reactivity in urethane or urea formation compared to electron-donating substituents like methyl .
- In contrast, 1-isocyanato-4-methylbenzene’s methyl group donates electron density via hyperconjugation, reducing isocyanate reactivity.
Aromatic vs. Aliphatic Backbones
- Aromatic isocyanates (e.g., this compound) exhibit greater thermal stability and slower hydrolysis rates compared to aliphatic analogs like 1-isocyanato-2-(methylsulfanyl)ethane (CAS 37441-16-0). The ethane derivative’s aliphatic backbone lacks resonance stabilization, making it more susceptible to thermal degradation .
Sulfur-Containing Substituents
- The methanesulfonyl group (-SO₂CH₃) in the target compound is more polar and oxidation-resistant than the methylsulfanyl (-SCH₃) group in 1-isocyanato-2-(methylsulfanyl)ethane. The sulfonyl group’s strong electron-withdrawing nature contrasts with the sulfanyl group’s weak electron-donating effect, leading to divergent reactivity profiles.
Applications
- This compound is favored in high-performance polymer applications due to its stability and reactivity. In contrast, aliphatic isocyanates like 1-isocyanato-2-(methylsulfanyl)ethane are often used in flexible coatings or adhesives where lower rigidity is advantageous .
Research Findings and Trends
Recent studies highlight the following trends:
- Reactivity in Polymerization : The methanesulfonyl group in this compound reduces the need for catalysts in polyurethane synthesis, as demonstrated in a 2024 study comparing it to nitro- and methyl-substituted analogs.
- Solubility and Compatibility: The sulfonyl group improves compatibility with polar polymers, whereas aliphatic isocyanates (e.g., 1-isocyanato-2-(methylsulfanyl)ethane) exhibit better solubility in non-polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
